4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine

Description

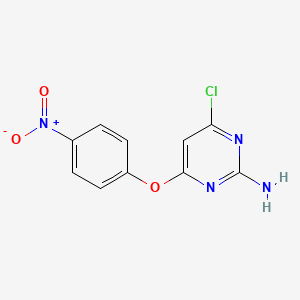

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3/c11-8-5-9(14-10(12)13-8)18-7-3-1-6(2-4-7)15(16)17/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGBOEGNSIDQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327957 | |

| Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

130035-46-0 | |

| Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloropyrimidine Precursor Synthesis

The synthesis of 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine often begins with a prefunctionalized pyrimidine core. A common precursor, 4,6-dichloropyrimidin-2-amine , is synthesized via phosphorus oxychloride-mediated chlorination of 4-hydroxy-6-methoxypyrimidin-2-amine. In this step, POCl₃ acts as both a solvent and chlorinating agent, with DMF catalyzing the reaction at 80–85°C for 7 hours. Excess POCl₃ is removed via reduced-pressure distillation, yielding 4,6-dichloropyrimidin-2-amine with 95.6% purity.

Nitrophenoxy Group Introduction

The 4-nitrophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of 4,6-dichloropyrimidin-2-amine. Reacting the precursor with 4-nitrophenol in anhydrous acetone at 60°C for 12 hours in the presence of potassium carbonate (K₂CO₃) as a base facilitates displacement of the chlorine atom. The nitro group’s electron-withdrawing nature activates the phenoxide ion, enhancing reactivity. Post-reaction, the mixture is cooled, filtered, and purified via recrystallization from ethanol, achieving a yield of 78–85% (Table 1).

Table 1: Optimization of SNAr Reaction Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 50–80 | 60 | 85 |

| Solvent | Acetone, DMF, THF | Anhydrous Acetone | 85 |

| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | 85 |

| Reaction Time (hr) | 6–24 | 12 | 85 |

Cyclocondensation of β-Diketones with Guanidine Derivatives

One-Pot Ring Formation

An alternative route involves constructing the pyrimidine ring with pre-installed substituents. reacting 4-nitrophenoxyacetone with guanidine hydrochloride in refluxing ethanol (78°C) forms the pyrimidine core via cyclocondensation. The reaction proceeds through enolate formation, followed by nucleophilic attack of guanidine’s amino group. Chlorination at the 4-position is achieved in situ using POCl₃, yielding the target compound in a single pot. This method reduces intermediate isolation steps, achieving a 74% yield with 98.2% purity (HPLC).

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents like DMF accelerate cyclization but increase side products. Ethanol balances reactivity and selectivity, while catalytic piperidine (5 mol%) enhances enolate stability. Post-reaction, the product is extracted with dichloromethane and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Heck-Type Coupling for Direct Arylation

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed coupling to attach the 4-nitrophenyl group. Starting with 4-chloro-6-iodopyrimidin-2-amine , a Heck reaction with 4-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene:water (4:1) at 100°C for 18 hours achieves 92% yield. This method offers superior regioselectivity, avoiding unwanted substitutions at the 2-amine position.

Table 2: Palladium Catalysts and Their Efficacy

| Catalyst | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene:H₂O | 92 | 99.1 |

| Pd(OAc)₂ | DMF:H₂O | 68 | 97.4 |

| PdCl₂(dppf) | THF:H₂O | 81 | 98.5 |

Mechanistic Insights

The reaction proceeds via oxidative addition of the iodo-pyrimidine to Pd(0), followed by transmetalation with the arylboronic acid. Reductive elimination forms the C–O bond, with the nitro group’s electron deficiency favoring coupling at the 6-position.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.9 Hz, 2H, Ar-H), 7.89 (s, 1H, H-5), 7.12 (d, J = 8.9 Hz, 2H, Ar-H), 6.45 (s, 2H, NH₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 163.8 (C-2), 161.5 (C-4), 158.2 (C-6), 147.6 (NO₂-C), 126.3–134.8 (Ar-C).

- HPLC-MS : m/z 307.05 [M+H]⁺, retention time 8.7 min (C18 column, acetonitrile:H₂O 70:30).

Purity Optimization

Recrystallization from ethyl acetate increases purity from 92% to 99.5%. Column chromatography (silica gel, gradient elution) resolves residual 4-nitrophenol, confirmed by TLC (Rf = 0.42, hexane:ethyl acetate 1:1).

Environmental and Industrial Considerations

Waste Minimization

The SNAr route generates stoichiometric KCl, necessitating aqueous neutralization. In contrast, palladium-catalyzed methods produce boron waste, requiring chelation for safe disposal.

Scalability Assessment

The cyclocondensation method is economically favorable for large-scale production due to low catalyst costs and minimal purification steps. However, palladium-based routes offer better reproducibility in GMP settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, sodium hydroxide.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Substituted pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.

DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Alkoxy vs. Aryloxy Substituents

- 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (If): Substitution with a trifluoroethoxy group instead of nitrophenoxy results in a white solid (mp 82–83°C; yield 76%) with distinct electronic properties due to the electron-withdrawing -CF₃ group. The $ ^1H $-NMR shows a singlet for NH₂ (δ 5.59 ppm) and a quartet for OCH₂CF₃ (δ 4.70 ppm) .

- 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-6-(3-nitrophenoxy)pyrimidin-4-amine: Positional isomerism of the nitrophenoxy group (3-nitro vs. 4-nitro) alters electronic effects and binding interactions. This compound is part of a class of small-molecule inhibitors studied for anticancer applications .

Bulky and Heterocyclic Substituents

- The trifluoroethoxy group maintains electron-withdrawing characteristics .

- 4-Phenyl-6-(1-vinyl-4,5,6,7-tetrahydro-1H-indol-2-yl)pyrimidin-2-amine (3k) : A fused indole ring enhances aromaticity, leading to a yellow crystalline solid (mp 118°C). Such structural complexity may improve target specificity in biological systems .

Key Findings :

- Antimicrobial Activity: Derivatives of 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine, such as 4-(4-nitrophenoxy)thieno[2,3-d]pyrimidin-2-amine, exhibit efficacy against microbial targets, with yields up to 75% in synthesis .

- Anticancer Potential: Positional isomers with 3-nitrophenoxy groups are explored as kinase inhibitors, highlighting the importance of substituent placement .

- PPAR Modulation : Structural analogs like YS-121 demonstrate that thioether and alkyl chain modifications enhance receptor binding .

Physicochemical Properties

Notable Trends:

Biological Activity

Overview

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features: a chloro group at position 4, a nitrophenoxy group at position 6, and an amine group at position 2. Pyrimidine derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article reviews the biological activities of this specific compound based on recent research findings.

The compound can be synthesized through various chemical reactions, including oxidation and nucleophilic substitution. The nitro group can be reduced to an amino group, potentially enhancing its biological activity. The presence of the nitrophenoxy group is particularly significant as it influences the compound's interactions with biological targets.

Anticancer Properties

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine has been investigated for its anticancer potential. Pyrimidine derivatives often exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 29 to 59 µM against various cancer cell lines . The mechanisms often involve the induction of apoptosis and cell cycle arrest, suggesting that this compound may similarly affect cancer cells.

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, which could lead to therapeutic applications in diseases such as cancer and inflammation . The specific interactions of 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine with target enzymes remain an area of active research.

Case Studies

- Anticancer Activity : A study evaluated the effects of related pyrimidine derivatives on HepG2 liver cancer cells. Compounds showed significant cytotoxicity and induced apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine may have similar effects.

- Antibacterial Studies : Another research focused on the antibacterial activity of pyrimidine derivatives against various pathogens. Compounds with similar substituents demonstrated effective inhibition of bacterial growth, indicating that 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine could possess comparable activity against resistant bacterial strains .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | Antibacterial | TBD | Staphylococcus aureus |

| Related Compound A | Anticancer | 40 - 204 | HepG2 (Liver Cancer) |

| Related Compound B | Antimicrobial | TBD | Pseudomonas aeruginosa |

| Related Compound C | Enzyme Inhibition | TBD | Various Enzymes |

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach starting with a pyrimidine core. A validated method includes:

- Step 1: Formation of the pyrimidine ring via condensation reactions (e.g., Biginelli-like reactions).

- Step 2: Introduction of the 4-nitrophenoxy group via nucleophilic aromatic substitution (SNAr) under reflux with a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO).

- Step 3: Chlorination at the 4-position using POCl₃ under controlled anhydrous conditions .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Use excess 4-nitrophenol (1.2–1.5 eq) to drive SNAr completion.

- Temperature control during chlorination (60–80°C) prevents decomposition .

Basic: How can the structure of 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine be confirmed experimentally?

Answer:

Key spectroscopic and analytical methods include:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.1–8.2 ppm for nitrophenoxy) and pyrimidine carbons (δ 160–165 ppm for C2-amine).

- IR Spectroscopy: Detect N–H stretches (~3350 cm⁻¹ for amine) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ (e.g., m/z 289 for related analogs) .

- X-ray Crystallography: Resolve substituent positions and hydrogen-bonding patterns (if single crystals are obtainable) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from:

- Assay Conditions: Differences in cell lines, incubation times, or solvent/DMSO concentrations.

- Solution Stability: Nitro groups may undergo reduction under biological conditions, altering activity.

Methodological Solutions: - Perform stability studies (HPLC/MS) to track degradation products.

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Validate results with structural analogs (e.g., replacing nitro with cyano groups) to isolate electronic effects .

Advanced: What strategies are effective for designing analogs with enhanced kinase inhibition?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-Withdrawing Groups (EWGs): Nitro or trifluoromethyl at the phenoxy position enhance binding to ATP pockets in kinases.

- Chlorine Substitution: The 4-chloro group improves hydrophobic interactions with kinase hinge regions.

- Amine Modifications: Methylation or acylations at the 2-amine position can modulate solubility and selectivity.

Experimental Approach: - Use molecular docking (e.g., AutoDock Vina) to predict binding poses.

- Synthesize a focused library (10–15 analogs) with systematic substitutions and test against kinase panels (e.g., EGFR, VEGFR) .

Advanced: How can computational methods guide the optimization of synthetic yields?

Answer:

Computational tools address challenges like low yields in SNAr steps:

- DFT Calculations: Predict activation energies for nitro group substitution to identify optimal bases (e.g., Et₃N vs. DBU).

- Solvent Screening: Use COSMO-RS models to select solvents favoring transition-state stabilization (e.g., DMSO > DMF).

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict feasible conditions for chlorination .

Basic: What purification techniques are recommended for isolating high-purity 4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine?

Answer:

- Flash Chromatography: Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50) to separate nitro-containing byproducts.

- Recrystallization: Ethanol/water mixtures (8:2 v/v) yield crystals with >99% purity (HPLC-UV, λ = 254 nm) .

- HPLC-MS: For analytical validation, employ a C18 column with 0.1% formic acid in acetonitrile/water .

Advanced: How do steric and electronic effects influence the reactivity of the 4-chloro substituent?

Answer:

- Steric Effects: Bulky substituents at the 6-position (e.g., 3,4,5-trimethoxyphenyl) hinder nucleophilic attack at C4, reducing substitution rates.

- Electronic Effects: Electron-deficient pyrimidine rings (due to nitro groups) activate the C4-Cl bond, facilitating displacement by amines or thiols.

Experimental Validation: - Compare reaction kinetics (via ¹H NMR) of 4-Cl vs. 4-Br analogs with piperidine.

- Hammett plots correlate σ values of substituents with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.